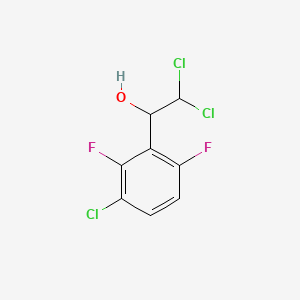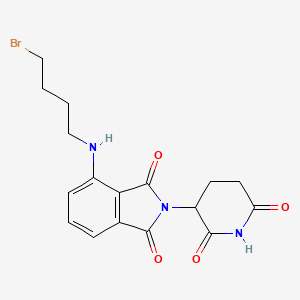
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene is an organic compound with a complex structure that includes bromine, ethoxy, difluoro, and methylsulfonyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different sulfone or sulfide derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups can participate in various chemical reactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-ethoxybenzene: This compound lacks the difluoro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
1-Bromo-4-methoxybenzene: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-Bromo-3,4-(methylenedioxy)benzene:
The presence of the difluoro and methylsulfonyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H9BrF2O3S |
|---|---|
Poids moléculaire |
315.13 g/mol |
Nom IUPAC |
1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O3S/c1-3-15-9-5(10)4-6(16(2,13)14)7(11)8(9)12/h4H,3H2,1-2H3 |
Clé InChI |
VYTPKVPVVLHJLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1F)F)S(=O)(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)


![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)




![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
